molecular formula C19H19NO3S2 B15098403 methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate

methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate

Cat. No.: B15098403
M. Wt: 373.5 g/mol
InChI Key: XYEPZFXWJXPTAL-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate is a complex organic compound with a unique structure that combines elements of thiochromene and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the thiochromene and thiazole rings, followed by their fusion and subsequent functionalization to introduce the benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate or as a tool for studying biological processes.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(2-oxo-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-9-yl)benzoate include other thiochromene and thiazole derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its unique combination of thiochromene and thiazole rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19NO3S2

Molecular Weight

373.5 g/mol

IUPAC Name

methyl 4-(6-oxo-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-9-yl)benzoate

InChI

InChI=1S/C19H19NO3S2/c1-23-18(21)10-4-2-9(3-5-10)13-14-11-6-7-12(8-11)15(14)24-17-16(13)25-19(22)20-17/h2-5,11-15H,6-8H2,1H3,(H,20,22)

InChI Key

XYEPZFXWJXPTAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5

Origin of Product

United States

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